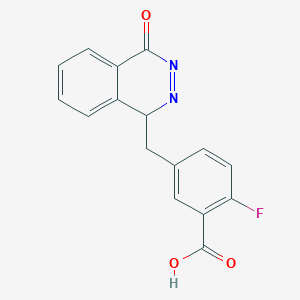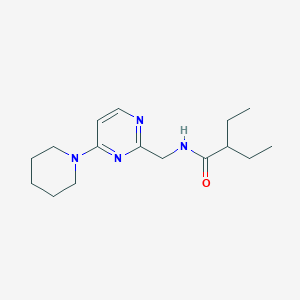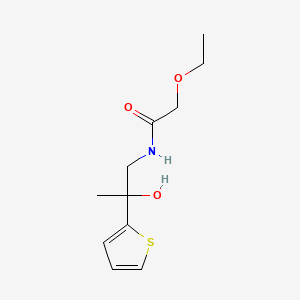
2-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction that produces aminothiophene derivatives .Applications De Recherche Scientifique
Pharmaceuticals: Antimicrobial and Antioxidant Properties
This compound has been studied for its potential in pharmaceutical applications due to its significant antimicrobial and antioxidant properties. It has shown activity against both Gram-positive and Gram-negative bacterial strains, as well as yeasts like Candida glabrata and Candida krusei . Its antioxidant activity has been evaluated using ABTS antioxidant assays, indicating moderate activity .
Material Science: Polymer Synthesis
Thiophene derivatives, such as the one , are known to be integral in the synthesis of polymers. These compounds can contribute to the development of new polymeric materials with potential applications in various industries, including electronics and biodegradable products .
Medicinal Chemistry: Drug Synthesis
The thiophene moiety is a common feature in many drugs and is associated with a wide range of therapeutic properties. It is used in the synthesis of drugs with anti-inflammatory, antipsychotic, antiarrhythmic, and anticancer activities. The compound could serve as a precursor or intermediate in the synthesis of such drugs .
Biochemistry: Protein and Peptide Research
Given that amides are present in the structures of proteins and peptides, this compound could be used in the study of protein and peptide synthesis and function. It may help in understanding the role of similar structures in biological systems .
Chemical Synthesis: Intermediate for Heterocyclic Compounds
This compound can act as an intermediate in the synthesis of various heterocyclic compounds. Heterocycles are crucial in the development of pharmaceuticals, agrochemicals, and dyes, making this compound valuable for chemical synthesis research .
Analytical Chemistry: Structural Investigation
The compound has been characterized using techniques like FT-IR, NMR spectroscopy, and X-ray crystallography. These methods are essential for understanding the molecular structure and can be applied in the quality control and structural investigation of similar compounds .
Computational Chemistry: Interaction Studies
Computational methods such as density functional theory (DFT) have been used to investigate the interactions between this compound and DNA bases. Such studies are important for designing drugs that target DNA or proteins at the molecular level .
Environmental Science: Metal Complexing Agents
Thiophene derivatives are known to act as metal complexing agents. This property can be harnessed in environmental science for the removal of heavy metals from wastewater or for developing sensors to detect metal ions in the environment .
Mécanisme D'action
The mechanism of action of thiophene derivatives can vary greatly depending on the specific compound and its intended use. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-N-(2-hydroxy-2-thiophen-2-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-3-15-7-10(13)12-8-11(2,14)9-5-4-6-16-9/h4-6,14H,3,7-8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGSICAARHFJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C)(C1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


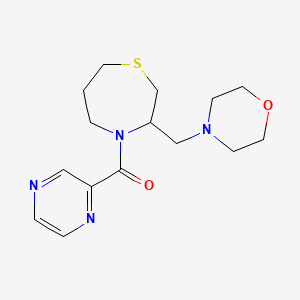
![7-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2929120.png)
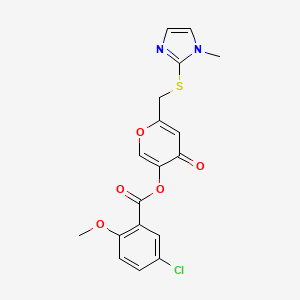
![8-((3,5-dimethylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2929122.png)

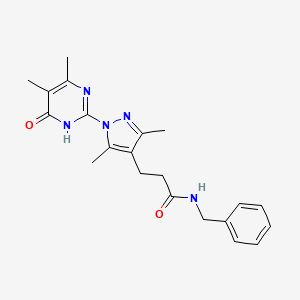
![3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide](/img/structure/B2929126.png)

![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2929131.png)

![N-Methyl-1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methanamine](/img/structure/B2929133.png)
